molecular formula C6H5BrFNO B1404621 5-Amino-4-bromo-2-fluorophenol CAS No. 1211597-13-5

5-Amino-4-bromo-2-fluorophenol

Cat. No.: B1404621
CAS No.: 1211597-13-5
M. Wt: 206.01 g/mol
InChI Key: XAMPGHQTYDZSBZ-UHFFFAOYSA-N
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Description

5-Amino-4-bromo-2-fluorophenol is a halogenated phenolic compound featuring a benzene ring substituted with an amino group (-NH₂) at position 5, a bromine atom at position 4, and a fluorine atom at position 2. The presence of halogens (Br, F) and the amino group allows for diverse reactivity, including nucleophilic substitution, electrophilic aromatic substitution, and hydrogen bonding interactions.

Properties

IUPAC Name

5-amino-4-bromo-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMPGHQTYDZSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-bromo-2-fluorophenol typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution where phenol is first brominated to introduce the bromo group, followed by nitration to introduce the nitro group. The nitro group is then reduced to an amino group, and finally, fluorination is carried out to introduce the fluoro group .

Industrial Production Methods: Industrial production of 5-Amino-4-bromo-2-fluorophenol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-4-bromo-2-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Amino-4-bromo-2-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Amino-4-bromo-2-fluorophenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro groups can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent differences:

Compound Name Substituents (Position) Molecular Formula Key Features (vs. Target) Source
5-Amino-4-bromo-2-fluorophenol -NH₂ (5), -Br (4), -F (2) C₆H₅BrFNO Reference compound N/A
5-Amino-2-chloro-4-fluorophenol -NH₂ (5), -Cl (2), -F (4) C₆H₅ClFNO Halogen positions swapped; Cl vs. Br
5-Amino-4-chloro-2-methylphenol -NH₂ (5), -Cl (4), -CH₃ (2) C₇H₈ClNO Methyl (EDG) vs. F (EWG) at position 2
5-Amino-4-fluoro-2-methylphenol -NH₂ (5), -F (4), -CH₃ (2) C₇H₈FNO F at position 4; methyl at position 2

Notes:

  • EDG : Electron-donating group; EWG : Electron-withdrawing group.
  • Halogen size and electronegativity: Br (1.96 Å, 2.96 χ) > Cl (0.99 Å, 3.16 χ) > F (0.64 Å, 3.98 χ).

Physicochemical Properties

Acidity

The phenol group’s acidity is influenced by substituents:

  • Target Compound : Fluorine at position 2 (meta to -OH) exerts a strong electron-withdrawing effect, increasing acidity (predicted pKa ~8.5–9.5).
  • 5-Amino-4-chloro-2-methylphenol: Methyl at position 2 (EDG) reduces acidity (pKa ~10–11) compared to the target .
  • 5-Amino-2-chloro-4-fluorophenol: Swapped halogen positions may alter resonance effects; Cl at position 2 (ortho to -OH) could further lower pKa vs. target .
Solubility and Reactivity
  • Bromine’s polarizability enhances solubility in organic solvents (e.g., DCM, THF) compared to chlorine or fluorine analogues.
  • The amino group at position 5 facilitates hydrogen bonding, improving aqueous solubility relative to non-amino analogues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-4-bromo-2-fluorophenol
Reactant of Route 2
5-Amino-4-bromo-2-fluorophenol

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